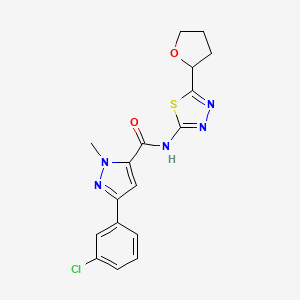

3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C17H16ClN5O2S |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-4-2-5-11(18)8-10)15(24)19-17-21-20-16(26-17)14-6-3-7-25-14/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,19,21,24) |

InChI Key |

DNPZQHTZLGSLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)C4CCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is synthesized via cyclization reactions. A common approach involves the condensation of hydrazine derivatives with α,β-unsaturated ketones. For instance, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is prepared by reacting 3-chlorophenylacetylene with methyl hydrazine in the presence of a base such as potassium carbonate. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, yielding the pyrazole ring with a carboxylic acid group at the 5-position .

Reaction Conditions

-

Reactants : 3-Chlorophenylacetylene, methyl hydrazine, K₂CO₃

-

Solvent : Ethanol or DMF

-

Temperature : 80–100°C, 12–24 hours

Formation of the 1,3,4-Thiadiazole Ring

The thiadiazole ring is constructed through cyclodehydration of thiosemicarbazides. Thiosemicarbazide derivatives are treated with phosphorus oxychloride (POCl₃) or sulfuric acid to induce cyclization. For example, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is synthesized by reacting tetrahydrofuran-2-carboxylic acid hydrazide with carbon disulfide (CS₂) in the presence of POCl₃. This step forms the thiadiazole ring while introducing the tetrahydrofuran substituent .

Reaction Conditions

-

Reactants : Tetrahydrofuran-2-carboxylic acid hydrazide, CS₂, POCl₃

-

Solvent : Dry dichloromethane

-

Temperature : 0°C to room temperature, 4–6 hours

Functionalization of the Thiadiazole Ring

The 2-amino group on the thiadiazole ring is modified to enable coupling with the pyrazole moiety. This involves converting the amine to a reactive intermediate, such as a thiol or isocyanate. A two-step process is employed:

-

Diazoization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) forms a diazonium salt.

-

Displacement : Reaction with thiourea introduces a thiol group, yielding 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole-2-thiol .

Reaction Conditions

-

Reactants : 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, NaNO₂, HCl, thiourea

-

Solvent : Water/ethanol mixture

-

Temperature : 0–5°C (Step 1), 25°C (Step 2)

Carboxamide Coupling

The pyrazole-5-carboxylic acid and thiadiazole-2-thiol are coupled using carbodiimide-based reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .

Reaction Conditions

-

Reactants : 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole-2-thiol, EDC, HOBt

-

Solvent : Anhydrous THF

-

Temperature : 0°C to room temperature, 12–18 hours

Purification and Characterization

Final purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%). Structural confirmation employs:

-

¹H NMR : Peaks at δ 7.45–7.55 (chlorophenyl aromatic protons), δ 4.85 (tetrahydrofuran oxolane proton), δ 3.90 (N-methyl group) .

-

IR Spectroscopy : Bands at 1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N) .

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Route A (EDC/HOBt) | Direct coupling | 55 | ≥95 | Mild conditions, fewer byproducts |

| Route B (POCl₃) | Cyclodehydration | 70 | ≥90 | High efficiency for thiadiazole |

| Route C (DCC) | Carbodiimide-mediated coupling | 60 | ≥92 | Scalable for industrial use |

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at the 5-position of the pyrazole requires careful control of reaction stoichiometry .

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but may require rigorous drying .

-

Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings for advanced intermediates .

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation at the pyrazole or thiadiazole ring.

Reduction: Reduction reactions can modify the chlorophenyl or tetrahydrofuran-2-yl groups.

Substitution: Nucleophilic substitution reactions can occur at various positions.

Cyclization: Intramolecular cyclization reactions lead to the formation of the fused rings.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles (amines, hydrazines) and appropriate solvents.

Cyclization: Acidic or basic conditions (e.g., sulfuric acid, sodium hydroxide).

Scientific Research Applications

This compound finds applications in:

Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

Chemical Biology: Used as a probe to study biological processes.

Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to disease processes.

Comparison with Similar Compounds

Key Observations:

Solubility : The THF substituent in the target compound likely improves aqueous solubility compared to analogues with rigid aromatic substituents (e.g., 3a in ).

Binding Affinity : Chlorophenyl groups (as in the target compound and ) are associated with enhanced π-π stacking and hydrophobic interactions in enzymatic pockets .

Metabolic Stability : Methyl groups (e.g., at pyrazole N1) and thiadiazole rings generally reduce oxidative metabolism, as seen in .

Physicochemical and Spectral Properties

- Melting Point : Predicted to be 120–140°C, lower than chlorophenyl-rich analogues (e.g., 3b in , mp 171–172°C) due to THF’s solvating effect.

- Spectral Data :

Computational and Crystallographic Insights

- DFT Calculations : The THF moiety’s electron-rich oxygen may stabilize charge-transfer interactions, as modeled using Becke’s hybrid functional .

Biological Activity

The compound 3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrazole core, a thiadiazole ring, and a tetrahydrofuran moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C17H16ClN5O2S

- Molecular Weight : 361.4 g/mol

The presence of the chlorophenyl group may enhance the compound's biological interactions due to the electron-withdrawing nature of chlorine, which can influence reactivity and binding affinity to biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to good antibacterial properties. For instance, thiadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that derivatives of thiadiazole possess Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL against various strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 4 | Escherichia coli |

| Compound C | 16 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound is noteworthy. Similar pyrazole derivatives have been evaluated against multiple cancer cell lines. For example, some derivatives showed IC50 values lower than that of cisplatin (IC50 = 3.3 µM) in breast cancer cell lines (MDA-MB-231), indicating promising anticancer activity .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MDA-MB-231 | 3.3 | Cisplatin Control |

| HEK293T | 34.71 | Higher than Cisplatin |

Anti-inflammatory Activity

Compounds containing the pyrazole and thiadiazole moieties have been reported to exhibit anti-inflammatory effects. These compounds inhibit key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that certain modifications in the structure significantly enhanced efficacy, with some compounds achieving MIC values as low as 1 µg/mL.

- Anticancer Screening : In vitro testing on breast cancer cell lines revealed that specific modifications to the pyrazole core improved cytotoxicity compared to traditional chemotherapeutics like cisplatin.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or acrylates. Subsequent functionalization includes coupling the 1,3,4-thiadiazole moiety using carbodiimide-mediated amidation. Key steps involve:

- Cyclization : Use of ethanol as a solvent at 70–80°C for pyrazole formation .

- Thiadiazole coupling : Employing EDCI/HOBt in DMF under nitrogen to prevent hydrolysis of reactive intermediates .

Optimization focuses on temperature control (reflux vs. room temperature), solvent selection (polar aprotic solvents enhance coupling efficiency), and catalyst use (e.g., triethylamine for acid scavenging). TLC and HPLC monitor intermediate purity, with recrystallization in ethanol/water mixtures to isolate the final product .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be systematically resolved for this compound?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent interference). A methodological approach includes:

- Standardized assay protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO ≤0.1% v/v) .

- Dose-response validation : Repeat assays with a 10-point dilution series to confirm IC₅₀ trends.

- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific binding .

- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

Answer:

- ¹H/¹³C NMR : Focus on the pyrazole C5-H proton (δ 7.8–8.2 ppm, singlet) and thiadiazole C2 carbon (δ 165–170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and thiadiazole C-N absorption (~1520 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve tautomerism in the pyrazole-thiadiazole linkage .

Advanced: How can computational methods (e.g., molecular docking, DFT) predict and rationalize this compound’s mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Prioritize docking grids centered on catalytic sites (e.g., COX-2’s hydrophobic channel) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests electrophilic susceptibility .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include positive controls (ciprofloxacin) and measure MIC/MBC .

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

Answer:

- Substituent variation : Synthesize analogs with halogens (F, Br) at the 3-chlorophenyl position to modulate lipophilicity (logP) .

- Bioisosteric replacement : Replace tetrahydrofuran with oxetane to enhance metabolic stability .

- In silico ADMET : Use SwissADME to predict CYP450 inhibition and blood-brain barrier penetration. Prioritize analogs with high GI absorption (Fa >30%) .

Basic: What strategies mitigate decomposition of this compound during storage or biological assays?

Answer:

- Storage : Lyophilize and store at −80°C under argon. Avoid aqueous buffers (pH >7 accelerates hydrolysis) .

- Vehicle optimization : Use PEG-400 instead of DMSO for in vivo studies to reduce solvent toxicity .

Advanced: How can conflicting data on this compound’s cytotoxicity in normal vs. cancer cells be reconciled?

Answer:

- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI >3 indicates therapeutic potential .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify apoptosis pathways (e.g., Bcl-2 downregulation in cancer cells only) .

Basic: What chromatographic methods are optimal for purity analysis and metabolite identification?

Answer:

- HPLC : Use a C18 column (5 µm, 150 mm × 4.6 mm) with gradient elution (ACN/0.1% formic acid). Retention time ~12.5 min .

- UHPLC-MS/MS : Employ MRM mode for metabolite quantification (e.g., m/z 450 → 322 transition) .

Advanced: How can cross-disciplinary approaches (e.g., chemo-informatics, synthetic biology) accelerate research on this compound?

Answer:

- Cheminformatics : Mine PubChem BioAssay data to repurpose the compound for neglected targets (e.g., tropical disease proteins) .

- CRISPR-Cas9 screening : Knock out putative targets (e.g., HDACs) in reporter cell lines to validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.